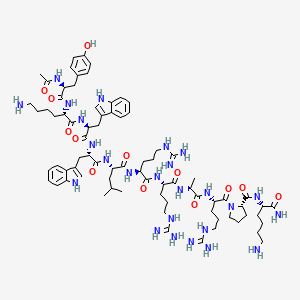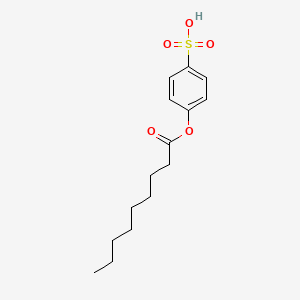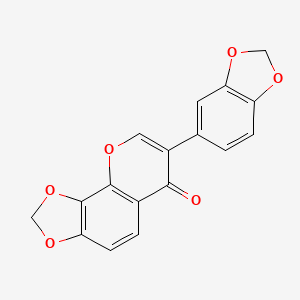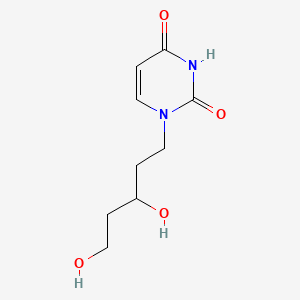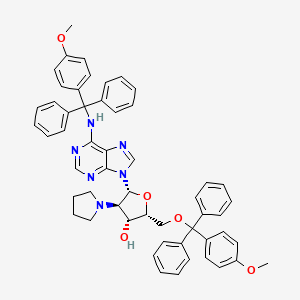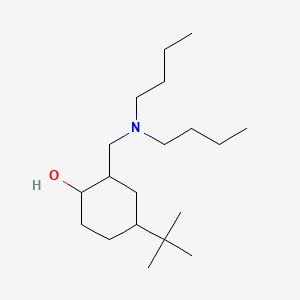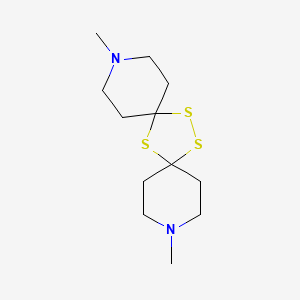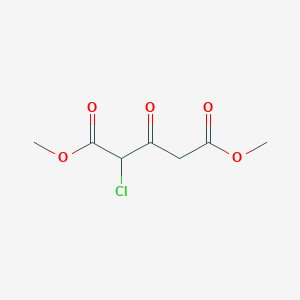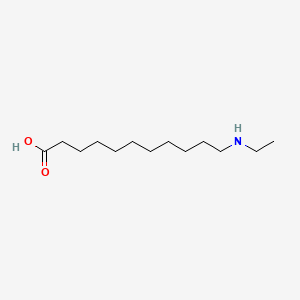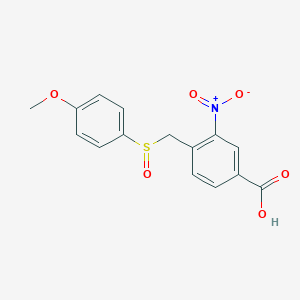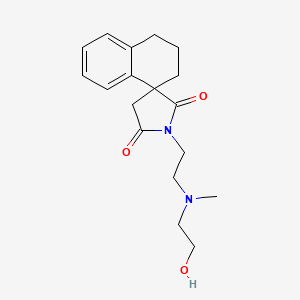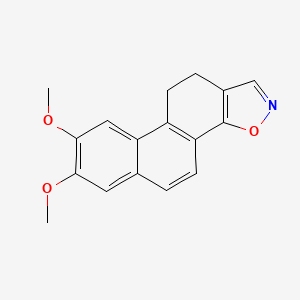![molecular formula C11H14N2O3 B15195423 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide CAS No. 26750-00-5](/img/structure/B15195423.png)
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dioxo-4-azatricyclo[52102,6]decan-4-yl)acetamide is a complex organic compound belonging to the norbornene series This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-en-3,5-dione with acetic acid derivatives . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical and industrial applications.
Scientific Research Applications
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid: Similar structure but with an acetic acid group instead of an acetamide group.
4-Isocyanatomethyl-4-azatricyclo[5.2.1.02,6]dec-8-en-3,5-dione: Precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide lies in its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Properties
CAS No. |
26750-00-5 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c12-7(14)4-13-10(15)8-5-1-2-6(3-5)9(8)11(13)16/h5-6,8-9H,1-4H2,(H2,12,14) |
InChI Key |
GZBJCOGNIGJVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



